molecular formula C13H10F2O B7724964 (3-Fluorophenyl)(4-fluorophenyl)methanol

(3-Fluorophenyl)(4-fluorophenyl)methanol

Cat. No. B7724964
M. Wt: 220.21 g/mol
InChI Key: SBCIQJIBLBKOAW-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(4-fluorophenyl)methanol is a useful research compound. Its molecular formula is C13H10F2O and its molecular weight is 220.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Fluorophenyl)(4-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Fluorophenyl)(4-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (3-Fluorophenyl)(4-fluorophenyl)methanol involves the reaction of 3-fluorobenzaldehyde with 4-fluorobenzylmagnesium bromide, followed by reduction of the resulting intermediate with sodium borohydride.

Starting Materials
3-fluorobenzaldehyde, 4-fluorobenzylmagnesium bromide, sodium borohydride, tetrahydrofuran, diethyl ether, wate

Reaction
Add 3-fluorobenzaldehyde (1.0 equiv) to a solution of 4-fluorobenzylmagnesium bromide (1.2 equiv) in tetrahydrofuran at -78°C., Stir the reaction mixture at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours., Quench the reaction with water and extract the organic layer with diethyl ether., Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure., Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv)., Stir the reaction mixture at room temperature for 2 hours, then quench with water and extract the organic layer with diethyl ether., Dry the organic layer over magnesium sulfate and concentrate the solution under reduced pressure to obtain the desired product.

properties

IUPAC Name

(3-fluorophenyl)-(4-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCIQJIBLBKOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)(4-fluorophenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.